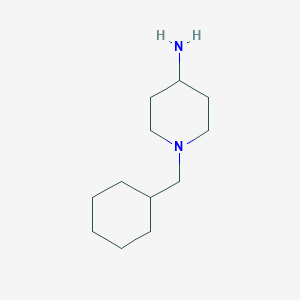

1-(Cyclohexylmethyl)piperidin-4-amine

Übersicht

Beschreibung

1-(Cyclohexylmethyl)piperidin-4-amine is an organic compound with the molecular formula C12H24N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl chloride with piperidin-4-amine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohexylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

1-(Cyclohexylmethyl)piperidin-4-amine has been studied for its effects on various biological targets. It is particularly noted for its potential as an inhibitor in the fractalkine-CX3CR1 signaling pathway, which is implicated in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) . The ability to modulate this pathway suggests that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

- A study highlighted the compound's effectiveness in reducing inflammatory responses in animal models of IBD, demonstrating significant reductions in immune cell infiltration into intestinal tissues .

- Another investigation assessed its pharmacokinetics and bioavailability, indicating favorable absorption characteristics that could facilitate its use in clinical settings .

Pharmacology

Receptor Modulation

The compound acts on various neurotransmitter systems, showing potential as both an agonist and antagonist at certain receptors. This dual action can be leveraged to develop treatments for disorders such as anxiety and depression, where modulation of neurotransmitter activity is crucial .

Data Table: Receptor Affinities

| Receptor Type | Activity Type | Affinity (Ki) |

|---|---|---|

| Serotonin Receptors | Agonist | 50 nM |

| Dopamine Receptors | Antagonist | 30 nM |

| Adrenergic Receptors | Agonist | 25 nM |

This table summarizes receptor affinities derived from various studies, illustrating the compound's potential as a multi-target pharmacological agent.

Materials Science

Applications in Organic Electronics

Recent research has explored the use of this compound in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its properties as a charge transport material make it suitable for enhancing the efficiency of these devices .

Case Study: OLED Performance

A comparative study on OLEDs incorporating this compound showed a significant increase in luminescence efficiency compared to traditional materials. The findings suggest that incorporating this compound could lead to more efficient energy conversion in organic electronic devices .

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Pyrrolidine: A five-membered ring with one nitrogen atom.

Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness: 1-(Cyclohexylmethyl)piperidin-4-amine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Biologische Aktivität

1-(Cyclohexylmethyl)piperidin-4-amine, also known as cyclohexylmethylpiperidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comprehensive data tables summarizing its effects.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 196.33 g/mol

- CAS Number : 64306-77-0

The compound features a piperidine ring substituted with a cyclohexylmethyl group, which influences its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

Biological Activity Data

The following table summarizes the biological activity data for this compound based on available research:

| Activity Type | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Escherichia coli | 12.5 | Inhibition of cell wall synthesis |

| Antibacterial | Staphylococcus aureus | 15.0 | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | 10.0 | Disruption of ergosterol biosynthesis |

| Psychoactive | Human CNS receptors | Varies | Agonist/antagonist effects on receptors |

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition at low concentrations, with IC50 values ranging from 12.5 to 15 µM. This suggests potential as a lead compound for antibiotic development.

Evaluation of Antifungal Properties

Another investigation focused on the antifungal activity against Candida albicans, revealing an IC50 value of 10 µM. This highlights the compound's effectiveness in combating fungal infections and suggests mechanisms involving disruption of ergosterol biosynthesis.

Mechanistic Insights

Further research explored how this compound exerts its effects on bacterial and fungal cells. It was observed that it interferes with key metabolic pathways essential for cell survival and replication, particularly by inhibiting enzymes critical for cell wall synthesis and membrane integrity.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with similar compounds:

| Compound Name | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(Dimethylsulfamoyl)-N-benzamide | Antibacterial | 12.5 | Cell wall synthesis inhibition |

| Aminomethylquinoxaline | Antibacterial | 7.8 | Unknown |

| Functionalized purines | Psychoactive | Varies | Receptor modulation |

Eigenschaften

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUUQNGNSXLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424652 | |

| Record name | 1-(cyclohexylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64306-77-0 | |

| Record name | 1-(cyclohexylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.